molecular formula C21H20N2OS B4887071 3-(4-ethoxyphenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole

3-(4-ethoxyphenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole

Cat. No. B4887071
M. Wt: 348.5 g/mol
InChI Key: XITVGDJHUALHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms in the ring. The presence of different functional groups in the structure of 3-(4-ethoxyphenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole makes it a versatile compound that can be used for various purposes.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is not well understood. However, studies have suggested that the compound exerts its activity by inhibiting the activity of various enzymes and proteins involved in inflammatory pathways and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-ethoxyphenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole exhibits significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. Additionally, the compound has been reported to induce apoptosis in cancer cells by activating various signaling pathways.

Advantages and Limitations for Lab Experiments

The compound 3-(4-ethoxyphenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has several advantages and limitations for lab experiments. One of the significant advantages is its potent activity against various diseases, which makes it a potential drug candidate. However, the compound has limited solubility in water, which makes it challenging to use in in vivo experiments. Additionally, the compound is relatively unstable and requires proper storage conditions.

Future Directions

There are several future directions for research on 3-(4-ethoxyphenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole. One of the significant areas of research is the development of novel synthetic routes for the compound, which can improve its yield and purity. Additionally, researchers can explore the potential applications of the compound in other fields such as agriculture and material science. Further studies are also needed to understand the mechanism of action of the compound and its potential side effects.

Scientific Research Applications

The compound 3-(4-ethoxyphenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in various fields. One of the significant areas of research is its application as a potential drug candidate. Studies have shown that this compound has potent anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to exhibit significant anticancer activity against various cancer cell lines.

properties

IUPAC Name

5-(4-ethoxyphenyl)-2-phenyl-3-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c1-2-24-18-12-10-16(11-13-18)19-15-20(21-9-6-14-25-21)23(22-19)17-7-4-3-5-8-17/h3-14,20H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITVGDJHUALHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethoxyphenyl)-2-phenyl-3-thiophen-2-yl-3,4-dihydropyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-ethoxyphenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
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3-(4-ethoxyphenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
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3-(4-ethoxyphenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
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3-(4-ethoxyphenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 5
3-(4-ethoxyphenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 6
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3-(4-ethoxyphenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazole

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